molecular formula C6H7N3O4 B1347219 Ethyl 4-nitro-1H-pyrazole-5-carboxylate CAS No. 55864-87-4

Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Cat. No. B1347219
CAS RN: 55864-87-4
M. Wt: 185.14 g/mol
InChI Key: GNGKEGKMDXAMKJ-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C6H7N3O41. It is used in various chemical reactions and has potential applications in different fields1.



Synthesis Analysis

The synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate can be achieved through several methods. One such method involves the use of secondary β-enamino diketone and arylhydrazine2. Another method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes2.



Molecular Structure Analysis

The molecular structure of Ethyl 4-nitro-1H-pyrazole-5-carboxylate consists of a pyrazole ring substituted with a nitro group at the 4-position and a carboxylate group at the 5-position1. The molecular weight of this compound is approximately 185.137 Da1.



Chemical Reactions Analysis

Ethyl 4-nitro-1H-pyrazole-5-carboxylate can participate in various chemical reactions. For instance, it can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles2. It can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones2.



Physical And Chemical Properties Analysis

Ethyl 4-nitro-1H-pyrazole-5-carboxylate has a density of 1.5±0.1 g/cm3, a boiling point of 365.0±22.0 °C at 760 mmHg, and a flash point of 174.6±22.3 °C1. It has a molar refractivity of 41.7±0.3 cm3 and a molar volume of 127.2±3.0 cm31. It also has a polar surface area of 101 Å2 and a polarizability of 16.5±0.5 10-24 cm31.


Scientific Research Applications

  • Preparation of Isoxazole Derivatives

    • Field : Organic Chemistry .
    • Application : Ethyl 4-nitro-1H-pyrazole-5-carboxylate is used in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides .
    • Results : The outcomes of these reactions would be the desired isoxazole derivatives, which could have various applications in further chemical synthesis or biological studies .
  • Preparation of 4-Chloromethylpyrazole

    • Field : Organic Chemistry .
    • Application : Ethyl 4-pyrazolecarboxylate was used in the preparation of 4-chloromethylpyrazole .
    • Results : The outcome of this reaction would be 4-chloromethylpyrazole, which could have various applications in further chemical synthesis or biological studies .
  • Copper-Diamine-Catalyzed N-Arylation Reaction

    • Field : Organic Chemistry .
    • Application : Ethyl 4-pyrazolecarboxylate was used as a starting material in a copper-diamine-catalyzed N-arylation reaction .
    • Results : The outcome of this reaction would be the desired N-arylated product, which could have various applications in further chemical synthesis or biological studies .

Safety And Hazards

Ethyl 4-nitro-1H-pyrazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation3. It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled3.


Future Directions

The future directions of Ethyl 4-nitro-1H-pyrazole-5-carboxylate research could involve exploring its potential applications in various fields. For instance, it could be used as a precursor for the synthesis of other chemical compounds4. Additionally, further studies could be conducted to better understand its chemical properties and mechanisms of action2.


properties

IUPAC Name

ethyl 4-nitro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-13-6(10)5-4(9(11)12)3-7-8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGKEGKMDXAMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70320520
Record name Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-nitro-1H-pyrazole-5-carboxylate

CAS RN

55864-87-4
Record name 55864-87-4
Source DTP/NCI
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Record name Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-nitro-1H-pyrazole-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Yasuda, T Arakawa, Y Nawata, S Shimada… - Bioorganic & Medicinal …, 2015 - Elsevier
… After flash chromatography on silica gel, two regioisomers, ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (3A, 1,3-isomer) and ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (3B, 1,5-…
Number of citations: 25 www.sciencedirect.com
安田順信 - 2015 - repository.kulib.kyoto-u.ac.jp
… ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (3B) …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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